(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(Ethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(Ethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 160534-05-4
VCID: VC0061843
InChI: InChI=1S/C27H39N5O10/c1-6-42-27(41)29-16(5)24(38)31-20(11-17-7-9-19(34)10-8-17)25(39)32-22(14(2)3)26(40)28-15(4)23(37)30-18(13-33)12-21(35)36/h7-10,13-16,18,20,22,34H,6,11-12H2,1-5H3,(H,28,40)(H,29,41)(H,30,37)(H,31,38)(H,32,39)(H,35,36)/t15-,16-,18-,20-,22-/m0/s1
SMILES: CCOC(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O
Molecular Formula: C27H39N5O10
Molecular Weight: 593.6 g/mol

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(Ethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

CAS No.: 160534-05-4

Main Products

VCID: VC0061843

Molecular Formula: C27H39N5O10

Molecular Weight: 593.6 g/mol

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(Ethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid - 160534-05-4

CAS No. 160534-05-4
Product Name (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(Ethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid
Molecular Formula C27H39N5O10
Molecular Weight 593.6 g/mol
IUPAC Name (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(ethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C27H39N5O10/c1-6-42-27(41)29-16(5)24(38)31-20(11-17-7-9-19(34)10-8-17)25(39)32-22(14(2)3)26(40)28-15(4)23(37)30-18(13-33)12-21(35)36/h7-10,13-16,18,20,22,34H,6,11-12H2,1-5H3,(H,28,40)(H,29,41)(H,30,37)(H,31,38)(H,32,39)(H,35,36)/t15-,16-,18-,20-,22-/m0/s1
Standard InChIKey DHVHHMIQWMTBTK-JCUDMVTESA-N
Isomeric SMILES CCOC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C=O
SMILES CCOC(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O
Canonical SMILES CCOC(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O
Sequence AYVAD
Synonyms ETHOXYCARBONYL-ALA-TYR-VAL-ALA-ASP-ALDEHYDE (PSEUDO ACID)
PubChem Compound 10257891
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator